REACTION_CXSMILES
|
O[CH:2]([CH:9]1[CH2:13][CH2:12][CH2:11][C:10]1=[O:14])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].BrBr.CCCCCCCC>O>[CH2:2]([C:9]1[C:10](=[O:14])[CH2:11][CH2:12][CH:13]=1)[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
OC(CCCCCC)C1C(CCC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 100 ml four-neck flask fitted with a thermometer, a reflux condenser and a stirrer
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
TEMPERATURE
|
Details
|
under refluxing
|
Type
|
CUSTOM
|
Details
|
followed by 4 hours of the reaction at 120° C
|
Duration
|
4 h
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with water
|
Type
|
CUSTOM
|
Details
|
the layers were separated from each other
|
Type
|
WASH
|
Details
|
The resulting organic layer was washed with saturated brine
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
CUSTOM
|
Details
|
The organic layer was evaporated on a rotary evaporator under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to recover n-octane, whereby a crude product (39 g)
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
DISTILLATION
|
Details
|
The product was distilled
|
Type
|
DISTILLATION
|
Details
|
a Claisen distillation apparatus
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCC)C=1C(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32 g | |
YIELD: CALCULATEDPERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |